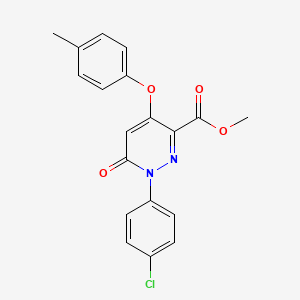
Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.79. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
Research indicates that compounds similar to Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, particularly those incorporating heterocyclic entities such as oxazole, pyrazoline, and pyridine, have been studied for their potential anticancer and antimicrobial activities. One study, for instance, focused on the synthesis of these compounds and their evaluation against cancer cell lines and pathogenic strains, revealing significant potency and broad-spectrum efficacy (Katariya et al., 2021).
Hydrogen Bonding Studies
The structural analysis of similar compounds has been conducted to understand their hydrogen bonding patterns. For example, the analysis of anticonvulsant enaminones related to Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has revealed significant findings regarding the interaction between different molecular components (Kubicki et al., 2000).
Molecular Docking and DFT Calculations
Molecular docking and Density Functional Theory (DFT) calculations have been extensively used to explore the properties and potential applications of compounds structurally related to Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate. These studies provide insights into the bioactivity and interaction of these compounds with biological targets, which is crucial for developing new pharmaceuticals (Sallam et al., 2021).
Antimicrobial Properties
Certain derivatives of Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate have shown promise as antimicrobial agents. Research in this area typically involves synthesizing new derivatives and testing their effectiveness against various bacterial and fungal strains, contributing valuable knowledge to the field of antimicrobial chemotherapy (Sayed et al., 2003).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate offer insights into their chemical properties and potential applications. Such studies typically involve various spectroscopic and crystallographic techniques to elucidate the molecular structure, which is essential for understanding the compound's pharmacological potential (Xia, 2001).
Propiedades
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-12-3-9-15(10-4-12)26-16-11-17(23)22(21-18(16)19(24)25-2)14-7-5-13(20)6-8-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWUXFJDYQMCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=O)N(N=C2C(=O)OC)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

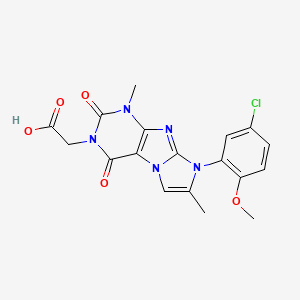
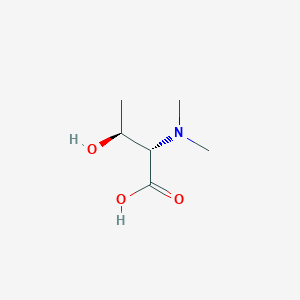
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2372333.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2372334.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)
![4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372340.png)
![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)
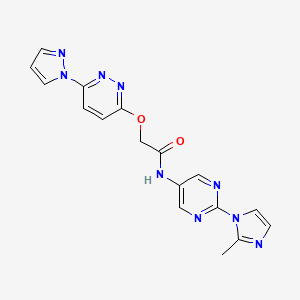
![2H-Benzotriazol-5-yl-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2372345.png)


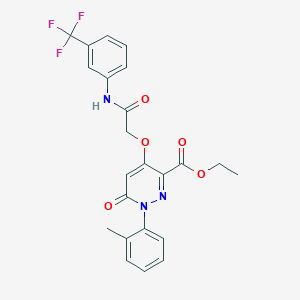
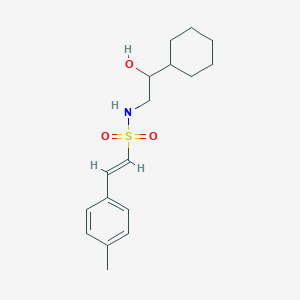
methanone](/img/structure/B2372353.png)